

# Voxtalisib in vitro apoptosis induction

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## Compound Focus: Voxtalisib

CAS No.: 934493-76-2

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## Mechanisms of Apoptosis Induction

The following table summarizes the key molecular events through which **Voxtalisib** triggers programmed cell death.

Mechanism of Action	Observed Effects	Experimental Models/Citations
Dual PI3K/mTOR Inhibition	Blocks PI3K/Akt/mTOR signaling; reduces phosphorylation of Akt (S473) and S6K (T389) [1].	HL60, K562 leukemia cells & their multidrug-resistant counterparts [1].
Caspase-Dependent Apoptosis	Induces caspase-dependent apoptosis; increases sub-G1 cell population and Annexin V-positive cells [1] [2].	Primary CLL cells (IC50: 0.86 $\mu$ M); Ovarian mucinous carcinoma (OMC) cell lines [3] [2].
Regulation of Apoptotic Proteins	Alters balance of Bcl-2 family proteins; increases pro-apoptotic Bax; decreases anti-apoptotic Bcl-2; increases cleaved caspase-3 [4].	Various solid tumor models (e.g., glioblastoma, prostate cancer) [4].

Mechanism of Action	Observed Effects	Experimental Models/Citations
<b>Synergy with MEK Inhibition</b>	Combined with MEK inhibitor (pimasertib) synergistically inhibits proliferation and induces robust apoptosis [2].	Six OMC cell lines (e.g., MCAS, OAW42); synergy independent of <i>KRAS</i> or <i>PIK3CA</i> mutational status [2].
<b>Overcoming Multidrug Resistance (MDR)</b>	Effectively inhibits growth of MDR leukemia cells (HL60/ADR, K562/A02); downregulates P-glycoprotein (MDR1) and MRP1 [1].	HL60/ADR and K562/A02 cell lines [1].

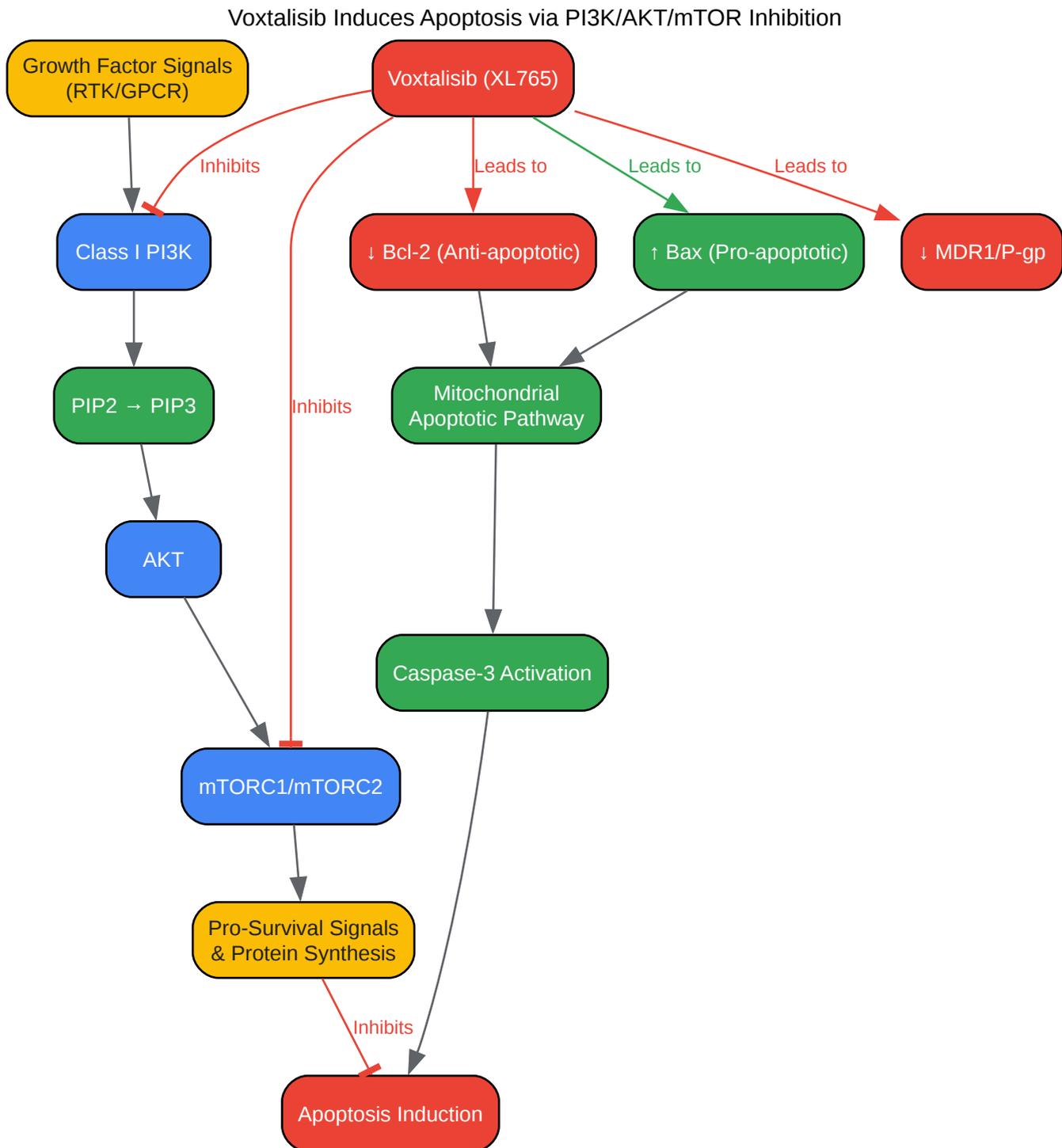
## Experimental Protocols for Apoptosis Detection

Key methodologies used in the cited studies to quantify **Voxtalisib**-induced apoptosis are outlined below.

Method	Key Procedure Steps	Reagents & Details
<b>Annexin V/Propidium Iodide (PI) Staining &amp; Flow Cytometry</b> [1]	1. Treat cells with <b>Voxtalisib</b> . 2. Harvest and wash cells. 3. Resuspend in binding buffer with Annexin V-FITC and PI. 4. Incubate in dark (15 min). 5. Analyze by flow cytometry.   <b>Reagents:</b> Annexin V-FITC, Propidium Iodide (PI). <b>Key Controls:</b> Untreated cells, single-stained controls for compensation.    <b>Cell Cycle Analysis by Flow Cytometry</b> [1]	1. Fix <b>Voxtalisib</b> -treated cells with ethanol. 2. Treat with RNase. 3. Stain cellular DNA with PI. 4. Analyze DNA content by flow cytometry.   <b>Reagent:</b> Propidium Iodide (PI), RNase. <b>Data Interpretation:</b> Apoptotic cells identified as "sub-G1" population.    <b>Western Blotting for Apoptotic Markers</b> [1] [2]
<b>Western Blotting for Apoptotic Markers</b> [1] [2]	1. Lyse <b>Voxtalisib</b> -treated cells. 2. Separate proteins by SDS-PAGE. 3. Transfer to PVDF membrane. 4. Block membrane, incubate with primary then HRP-conjugated secondary antibodies. 5. Detect signal (e.g., ECL).   <b>Key Antibodies:</b> Cleaved caspase-3, Bax, Bcl-2, PARP cleavage. <b>Loading Control:</b> Antibodies for GAPDH, $\beta$ -actin, or Lamin B.    <b>MTT Cell Viability/Proliferation Assay</b> [1]	1. Plate cells and treat with <b>Voxtalisib</b> (e.g., 72 hours). 2. Add MTT reagent to wells and incubate. 3. Solubilize formed formazan crystals with DMSO. 4. Measure absorbance at 570 nm.   <b>Reagent:</b> 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT). <b>Data Analysis:</b> IC50 value calculated from dose-response curve.

## Visualizing Voxtalisib-Induced Apoptosis Pathway

The diagram below illustrates the core signaling pathway through which **Voxtalisib** induces apoptosis.



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**Voxtalisib** inhibits PI3K and mTOR, disrupting survival signals and activating mitochondrial apoptosis.

## Research Implications and Future Directions

The evidence demonstrates that **Voxtalisib** is a compelling candidate for further research, particularly due to its dual inhibitory profile and ability to counter multidrug resistance [1]. The **synergistic induction of apoptosis** when combined with a MEK inhibitor suggests a potent strategy for treating aggressive cancers like ovarian mucinous carcinoma, potentially overcoming the limitations of single-agent targeted therapies [2].

From a clinical perspective, while **Voxtalisib** showed **encouraging efficacy in patients with relapsed or refractory follicular lymphoma**, its limited efficacy in other lymphoma types and CLL/SLL in a phase II trial indicates that its clinical application might be most successful in selected patient populations or in rational combination regimens [3].

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